

Application Note: High-Precision Control of Plant Morphogenesis using Flumetralin (Flumetramide)

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Compound of Interest

Compound Name: *Flumetramide*

CAS No.: 7125-73-7

Cat. No.: B052879

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Executive Summary & Nomenclature Clarification

Crucial Note on Nomenclature: In the context of plant developmental biology and agrochemistry, the term "**Flumetramide**" is frequently encountered in international trade literature (specifically from Asian chemical suppliers) as a synonym or translation variant for Flumetralin (CAS No. 62924-70-3).

- Target Compound: Flumetralin [N-(2-chloro-6-fluorobenzyl)-N-ethyl-2,6-dinitro-4-trifluoromethylaniline].[1]
- Distinction: This must not be confused with the pharmaceutical **Flumetramide** (CAS 7125-73-7), a skeletal muscle relaxant with no application in plant biology.

This guide focuses on the dinitroaniline herbicide Flumetralin, a potent tool for studying plant morphogenesis, specifically for inhibiting axillary bud development and destabilizing microtubule arrays during cell division.

Scientific Foundation: Mechanism of Action

To use Flumetralin effectively as a research tool, one must understand its interaction with the plant cytoskeleton. Unlike animal-targeted anti-mitotics (e.g., Colchicine), dinitroanilines like Flumetralin exhibit a high affinity for plant

-tubulin.

Microtubule Destabilization

Flumetralin acts as a mitotic poison. It binds to the colchicine-binding site on the tubulin heterodimer, preventing the polymerization of free tubulin into microtubules.

- Primary Effect: Disruption of the spindle apparatus during metaphase.
- Secondary Effect: Loss of cortical microtubules, leading to isodiametric cell expansion (swelling) rather than elongation.
- Developmental Outcome: Arrest of meristematic cell division.[1] In tobacco and cotton models, this results in the permanent inhibition of axillary bud (sucker) outgrowth without damaging the established mature tissue, due to its limited translocation (local systemic action).

Mechanism Visualization

The following diagram illustrates the molecular cascade initiated by Flumetralin application.



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Figure 1: Molecular pathway of Flumetralin-induced microtubule destabilization leading to meristematic arrest.

Comparative Data: Dinitroaniline Efficacy

Flumetralin is distinct from other dinitroanilines (like Oryzalin or Pendimethalin) due to its specific "local systemic" properties—it enters the tissue but does not translocate extensively via the phloem. This makes it ideal for targeted developmental arrest (e.g., stopping a specific bud without affecting the apical meristem).



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Detailed Protocols

Protocol A: Targeted Axillary Meristem Inhibition (Tobacco Model)

Objective: To study the suppression of lateral branching (apical dominance simulation) using Flumetralin. Target Audience: Developmental Biologists, Agronomists.

Reagents & Equipment[1]

- Flumetralin Stock: 25% EC (Emulsifiable Concentrate) or pure standard dissolved in Acetone.
- Carrier: Water (pH 6.0–7.0).

- Surfactant: Non-ionic surfactant (e.g., Tween 20) at 0.1% v/v.
- Applicator: Hand-held cup applicator or precision pipette.

Step-by-Step Methodology

- Plant Staging: Select *Nicotiana tabacum* plants at the "topping" stage (elongation of the upper flower bud, just prior to first bloom).[1]
- Topping: Manually remove the apical meristem (flower head) and the top 2-3 leaves. This releases apical dominance, triggering axillary bud growth.
- Solution Preparation:
 - Prepare a 600 mg/L (ppm) working solution.
 - Calculation: For 1 Liter, mix 2.4 mL of 25% EC Flumetralin into 997.6 mL water.
 - Add 1 mL Tween 20. Agitate vigorously.
- Application (Cup Method):
 - Pour 10–20 mL of the solution down the main stem from the cut apex.
 - Mechanism:[2][3][4][5] The liquid flows down the stem, contacting each leaf axil where the dormant meristems reside.
- Incubation: Allow plants to grow for 14–21 days.
- Quantification:
 - Count number of "suckers" (lateral shoots > 2 cm).
 - Weigh fresh biomass of lateral shoots.

Validation Criteria: A successful application yields <10g of fresh sucker weight per plant, compared to >100g in untreated controls.

Protocol B: In Vitro Microtubule Destabilization (Root Tip Assay)

Objective: To visualize mitotic arrest and chromosomal anomalies.

Reagents

- Flumetralin Stock: 10 mM in DMSO.
- Fixative: 3:1 Ethanol:Acetic Acid.
- Stain: Aceto-orcein or DAPI.

Step-by-Step Methodology

- Germination: Germinate Arabidopsis or Onion seeds on moist filter paper until roots are 1–2 cm.
- Treatment: Transfer seedlings to liquid media containing 10 μ M Flumetralin for 4–6 hours.
 - Control: DMSO equivalent.
- Fixation: Excise root tips (2 mm) and submerge in fixative for 12 hours at 4°C.
- Maceration: Hydrolyze in 1N HCl at 60°C for 8 minutes.
- Staining & Squashing: Stain with aceto-orcein for 15 mins. Squash under a coverslip.
- Microscopy: Observe under 40x/100x objective. Look for:
 - Condensed chromosomes scattered in the cytoplasm (C-metaphase).
 - Absence of anaphase figures.

Experimental Workflow Visualization

The following diagram outlines the logical flow for the Tobacco Meristem Inhibition protocol, highlighting critical decision points.



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Figure 2: Workflow for high-throughput phenotyping of axillary bud suppression using Flumetralin.

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- To cite this document: BenchChem. [Application Note: High-Precision Control of Plant Morphogenesis using Flumetralin (Flumetramide)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b052879#using-flumetramide-as-a-tool-for-studying-plant-developmental-biology>]

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